molecular formula C14H11FN2O4S B2820240 N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide CAS No. 303152-78-5

N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide

Cat. No. B2820240
CAS RN: 303152-78-5
M. Wt: 322.31
InChI Key: FVUYOCVXLWCRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide” is a chemical compound with the formula C14H11FN2O4S and a molecular weight of 322.31 . It is provided by ChemScene for in-stock or backordered impurities, bulk custom synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Carboxy‐Protecting Group in Stereoselective Construction

N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has been explored in the context of carboxy-protecting groups. Kunz, Waldmann, and Klinkhammer (1988) described the application of the allyl-ester moiety as a protecting principle for the carboxy group of N-acetylneuraminic acid. This involves synthesizing peracetylated allyl neuraminate and further transforming it to various derivatives, useful in stereoselective construction of neuraminic-acid glycosides (Kunz, Waldmann, & Klinkhammer, 1988).

Building Blocks in Asymmetric Synthesis

In the field of asymmetric synthesis, Trost, Dogra, and Franzini (2004) discussed the utilization of 5H-alkyl-2-phenyl-oxazol-4-ones, which can be accessed by N-acylation of benzamides with alpha-bromo acid halides. The study highlights the use of terminally substituted allyl systems in Mo-catalyzed asymmetric allylic alkylation, producing products with excellent enantioselectivity (Trost, Dogra, & Franzini, 2004).

Optical Chemosensing

Niu et al. (2002) synthesized N-allyl-4-(N-2'-hydroxyethyl)amino-1,8-naphthalimide (AHEAN), a derivative used for optical chemical sensor preparation. AHEAN, when photo-copolymerized with 2-hydroxypropyl methacrylate, can be used for fluorescence quenching-based nitrofurantoin assay, showcasing its application in optical chemosensing (Niu et al., 2002).

Investigation of Reaction Mechanisms

Sherman, Grither, and McCulla (2010) conducted a computational investigation on the reaction mechanisms of nitroxyl and thiols, where nitroxyl is shown to react with various thiols leading to different products. This study provides insights into the reaction pathways and the factors affecting them, contributing to the broader understanding of these chemical interactions (Sherman, Grither, & McCulla, 2010).

Dearomatising Rearrangements

Clayden, Turnbull, Helliwell, and Pinto (2004) explored the dearomatising rearrangements of lithiated thiophenecarboxamides. This study focuses on the transformation of thiophene-3-carboxamides into various products through rearrangements, expanding the understanding of dearomatisation in organic synthesis (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Fluorescent Probe Design

Cui, Zhu, Xu, and Qian (2013) designed a fluorescent probe (OHBT) for detecting palladium species in aqueous solution. This involved linking the ESIPT fluorophore to the allyl group, which reacts with Pd(0) species. Such probes have applications in chemical sensing and analysis (Cui, Zhu, Xu, & Qian, 2013).

Synthesis and Evaluation as Radiosensitizers

Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, and Fielden (1991) synthesized a series of 2- and 3-nitrothiophene-5-carboxamides for evaluation as radiosensitizers and bioreductively activated cytotoxins. This research contributes to the development of novel therapeutic agents with potential applications in cancer treatment (Threadgill et al., 1991).

properties

IUPAC Name

3-(4-fluoro-2-nitrophenoxy)-N-prop-2-enylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4S/c1-2-6-16-14(18)13-12(5-7-22-13)21-11-4-3-9(15)8-10(11)17(19)20/h2-5,7-8H,1,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUYOCVXLWCRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.